molecular formula C10H14FN B1398976 Ethyl[(4-fluoro-2-methylphenyl)methyl]amine CAS No. 1248091-26-0

Ethyl[(4-fluoro-2-methylphenyl)methyl]amine

Cat. No.: B1398976
CAS No.: 1248091-26-0
M. Wt: 167.22 g/mol
InChI Key: DKXIVBYTSMNKPU-UHFFFAOYSA-N
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Description

Ethyl[(4-fluoro-2-methylphenyl)methyl]amine is an organic compound that belongs to the class of substituted amines It features a fluorine atom and a methyl group attached to a benzene ring, which is further connected to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[(4-fluoro-2-methylphenyl)methyl]amine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and reactors ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(4-fluoro-2-methylphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluoro-2-methylbenzaldehyde or 4-fluoro-2-methylbenzoic acid.

    Reduction: Formation of 4-fluoro-2-methylbenzyl alcohol or 4-fluoro-2-methylbenzylamine.

    Substitution: Formation of compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

Ethyl[(4-fluoro-2-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of Ethyl[(4-fluoro-2-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl[(4-fluoro-2-methylphenyl)methyl]amine can be compared with other similar compounds, such as:

    4-Fluoro-2-methylbenzylamine: Lacks the ethyl group, resulting in different chemical and biological properties.

    4-Fluoro-2-methylphenethylamine: Contains an additional carbon in the side chain, affecting its pharmacokinetics and pharmacodynamics.

    4-Fluoro-2-methylbenzyl chloride: Precursor in the synthesis of this compound, with different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[(4-fluoro-2-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-3-12-7-9-4-5-10(11)6-8(9)2/h4-6,12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXIVBYTSMNKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=C(C=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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